4-chloro-3-(isoquinolin-1-yl)aniline
Description
4-Chloro-3-(isoquinolin-1-yl)aniline is a substituted aniline derivative featuring a chloro group at the 4-position and an isoquinoline moiety at the 3-position of the benzene ring.
Properties
Molecular Formula |
C15H11ClN2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
4-chloro-3-isoquinolin-1-ylaniline |
InChI |
InChI=1S/C15H11ClN2/c16-14-6-5-11(17)9-13(14)15-12-4-2-1-3-10(12)7-8-18-15/h1-9H,17H2 |
InChI Key |
KIMFXFZORNYMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(isoquinolin-1-yl)aniline typically involves the reaction of isoquinoline with 4-chloro-3-nitrobenzenamine. The nitro group is reduced to an amino group under suitable conditions. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(isoquinolin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
4-chloro-3-(isoquinolin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-3-(isoquinolin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences
The following table summarizes critical structural and molecular distinctions between 4-chloro-3-(isoquinolin-1-yl)aniline and similar compounds:
Structural Insights :
- Aromatic vs. Saturated Heterocycles: The target compound’s fully aromatic isoquinoline ring contrasts with the partially saturated tetrahydroisoquinoline in , which may reduce planarity and alter binding affinity in biological systems.
- Substituent Position : The 3-position substitution in the target compound versus the 2-position in could influence steric hindrance and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
